[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-acetic acid
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Overview
Description
[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-acetic acid: is a synthetic organic compound that features a cyclopropyl group, a pyrazine ring, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazine ring: Starting with a suitable precursor, such as 2-chloropyrazine, the pyrazine ring is formed through nucleophilic substitution reactions.
Introduction of the cyclopropyl group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the amino-acetic acid moiety: This step involves the formation of an amide bond between the pyrazine derivative and glycine or its derivatives under conditions such as peptide coupling reagents (e.g., EDCI, HOBt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the pyrazine ring, converting it to dihydropyrazine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential ligand in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to the presence of the pyrazine ring.
Biological Probes: Used in the development of probes for studying biological systems.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where pyrazine derivatives have shown efficacy.
Industry
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of [Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The pyrazine ring can interact with enzyme active sites, potentially inhibiting their activity. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the amino-acetic acid moiety can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amine]: Similar structure but lacks the acetic acid moiety.
[Pyrazin-2-yl-ethyl)-amino]-acetic acid: Similar but without the cyclopropyl group.
[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-propionic acid: Similar but with a propionic acid moiety instead of acetic acid.
Uniqueness
Structural Features: The combination of a cyclopropyl group, pyrazine ring, and amino-acetic acid moiety is unique and provides distinct chemical and biological properties.
Reactivity: The presence of these functional groups allows for a wide range of chemical reactions, making it a versatile compound in synthesis and research.
Properties
IUPAC Name |
2-[cyclopropyl(1-pyrazin-2-ylethyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8(10-6-12-4-5-13-10)14(7-11(15)16)9-2-3-9/h4-6,8-9H,2-3,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNSOHYLRDWJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N(CC(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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